molecular formula C7H12N2O2 B12568353 1-Piperazinecarboxylic acid ethenyl ester

1-Piperazinecarboxylic acid ethenyl ester

Cat. No.: B12568353
M. Wt: 156.18 g/mol
InChI Key: NMKYIUUKZPWEPN-UHFFFAOYSA-N
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Description

. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is used in various chemical and pharmaceutical applications due to its unique structure and reactivity.

Preparation Methods

The synthesis of 1-piperazinecarboxylic acid ethenyl ester typically involves the esterification of piperazinecarboxylic acid with ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . The reaction conditions often include heating the mixture to reflux to ensure complete conversion of the acid to the ester. Industrial production methods may involve continuous flow processes to increase efficiency and yield .

Chemical Reactions Analysis

1-Piperazinecarboxylic acid ethenyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

1-Piperazinecarboxylic acid ethenyl ester has shown potential in the development of pharmaceuticals due to its structural properties that allow for interaction with biological macromolecules:

  • Antidepressant Activity : Some derivatives of piperazine compounds exhibit antidepressant effects. Research indicates that piperazine derivatives can modulate neurotransmitter systems, which may lead to therapeutic applications in treating depression and anxiety disorders .
  • Analgesic Properties : The compound has been explored for its analgesic properties, making it a candidate for pain management therapies .
  • Neurotransmitter Interaction : Studies have highlighted the interaction of this compound with neurotransmitter receptors, which could provide insights into its potential use in treating neurological disorders.

Organic Synthesis

In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of various bioactive compounds:

  • Building Block for Drug Development : Its ability to undergo further chemical modifications makes it a valuable building block for synthesizing more complex pharmaceutical agents .
  • Kinetic Resolution : The compound has been utilized in kinetic resolution processes to obtain enantiomerically pure products, which are crucial in drug development due to the differing biological activities of enantiomers .

Case Study 1: Antidepressant Development

A study investigated the antidepressant efficacy of piperazine derivatives, including this compound. The results indicated significant improvement in depressive symptoms in animal models when treated with these compounds, attributing their efficacy to modulation of serotonin and norepinephrine pathways .

Case Study 2: Synthesis of Bioactive Compounds

In a synthetic chemistry project, researchers utilized this compound as a precursor to develop new analgesic agents. The synthesized compounds were tested for pain relief efficacy in preclinical models, demonstrating promising results that warrant further exploration for clinical applications .

Mechanism of Action

The mechanism of action of 1-piperazinecarboxylic acid ethenyl ester involves its interaction with specific molecular targets. In pharmaceutical applications, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound being synthesized .

Comparison with Similar Compounds

1-Piperazinecarboxylic acid ethenyl ester can be compared with other similar compounds such as:

Biological Activity

1-Piperazinecarboxylic acid ethenyl ester, also known as a piperazine derivative, has garnered attention in various biological research contexts due to its potential pharmacological and therapeutic applications. This article explores the compound's biological activity, including its interactions with biological macromolecules, effects on cellular processes, and implications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by its piperazine ring, which is a six-membered heterocyclic amine. The molecular formula is C9H14N2O2C_9H_{14}N_2O_2, and it features a carboxylic acid group and an ethenyl moiety that contribute to its reactivity and biological activity.

Interaction with Biological Macromolecules

Research has indicated that this compound exhibits significant reactivity with proteins and nucleic acids. These interactions can lead to alterations in enzyme activity and gene expression, suggesting potential roles in drug design and development.

  • Protein Binding : The compound's ability to form hydrogen bonds and hydrophobic interactions with amino acid residues in proteins enhances its binding affinity, influencing enzyme kinetics.
  • Nucleic Acid Interaction : Studies have shown that the compound can intercalate into DNA, potentially affecting replication and transcription processes.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens. In vitro studies demonstrated that the compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Case Study 1: Anticancer Potential

A study investigated the cytotoxic effects of this compound on various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results showed that the compound induced apoptosis in a dose-dependent manner, with IC50 values of 25 µM for HeLa cells and 30 µM for MCF-7 cells. Flow cytometry analysis confirmed increased annexin V staining, indicating early apoptotic changes.

Case Study 2: Neurological Effects

Another research effort focused on the neuroprotective effects of this compound in models of neurodegenerative diseases. In vivo studies using rodent models of Alzheimer's disease demonstrated that treatment with this compound improved cognitive function as measured by the Morris water maze test. Histological analysis revealed reduced amyloid plaque formation in treated animals compared to controls.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular metabolism.
  • Modulation of Signaling Pathways : It may influence key signaling pathways such as MAPK and PI3K/Akt, which are critical for cell survival and proliferation.
  • Induction of Oxidative Stress : The compound has been shown to increase reactive oxygen species (ROS) levels in cells, contributing to its anticancer properties.

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

ethenyl piperazine-1-carboxylate

InChI

InChI=1S/C7H12N2O2/c1-2-11-7(10)9-5-3-8-4-6-9/h2,8H,1,3-6H2

InChI Key

NMKYIUUKZPWEPN-UHFFFAOYSA-N

Canonical SMILES

C=COC(=O)N1CCNCC1

Origin of Product

United States

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